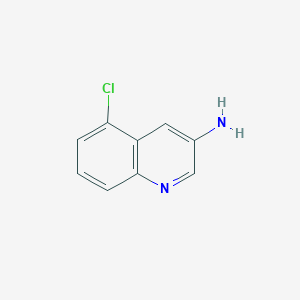

5-Chloroquinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloroquinolin-3-amine is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization . Recent developments emphasize the use of sustainable and efficient synthetic strategies, including catalytic methods and renewable starting materials .Molecular Structure Analysis

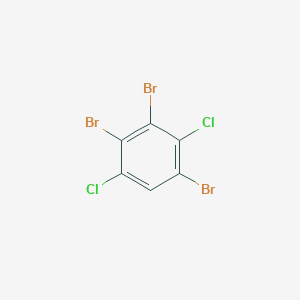

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound has a similar structure with a chlorine atom at the 5th position and an amine group at the 3rd position .Chemical Reactions Analysis

Quinolines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .Scientific Research Applications

5-Chloroquinolin-3-amine is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. It is also used in the synthesis of pesticides, herbicides, and fungicides. Additionally, this compound is used in the synthesis of dyes and catalysts.

Mechanism of Action

Target of Action

It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites . This suggests that 5-Chloroquinolin-3-amine may have a similar target.

Mode of Action

Chloroquine, a structurally related compound, prevents the conversion of heme to hemazoin in malarial trophozoites . This leads to the accumulation of toxic heme, which kills the parasite . It is plausible that this compound may exhibit a similar mode of action.

Biochemical Pathways

A compound with a similar structure, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to interact with the pi3k/akt/mtor pathway proteins .

Result of Action

Based on its structural similarity to chloroquine, it may exhibit antimalarial activity by causing the accumulation of toxic heme in malarial trophozoites .

Advantages and Limitations for Lab Experiments

The use of 5-chloroquinolin-3-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 5-chloroquinolin-3-amine. For example, further research could be conducted to explore its potential as an anti-cancer agent, as well as its potential for use in the treatment of other diseases. Additionally, further research could be conducted to explore its potential as a catalyst for the synthesis of other compounds. Finally, further research could be conducted to explore its potential for use in the synthesis of pharmaceuticals, pesticides, herbicides, and fungicides.

Synthesis Methods

5-Chloroquinolin-3-amine can be synthesized in a variety of ways, including the reaction of 3-chloro-2-methylpyridine with aqueous ammonia or the reaction of 3-chloro-2-methylpyridine with sodium nitrite in acetic acid. The reaction of 3-chloro-2-methylpyridine with aqueous ammonia is the most commonly used method for the synthesis of this compound.

Safety and Hazards

properties

IUPAC Name |

5-chloroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLDFEWZQNFPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-chlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2900168.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)

![1-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2900174.png)

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2900182.png)

![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)

![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)